(+)-Griseofulvin discovery and isolation from Penicillium griseofulvum
(+)-Griseofulvin discovery and isolation from Penicillium griseofulvum
An In-depth Technical Guide to the Discovery and Isolation of (+)-Griseofulvin from Penicillium griseofulvum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Griseofulvin (B1672149) is a pioneering antifungal agent, notable for its unique spirocyclic structure and its mechanism of action targeting fungal mitosis. First isolated in 1939 from Penicillium griseofulvum, it became a key therapeutic for dermatophytic infections. This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation, extraction, and purification of (+)-Griseofulvin. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.
Discovery and Historical Context
(+)-Griseofulvin (C₁₇H₁₇ClO₆) was first discovered and isolated in 1939 by Oxford, Raistrick, and Simonart from the fungus Penicillium griseofulvum.[1][2][3] Initially, its potential was explored in agriculture as a crop protectant against fungal pathogens.[1] A significant development occurred in 1947 when Brian and Hemming identified a substance from Penicillium janczawskii that caused abnormal curling of fungal hyphae, naming it the "curling factor".[1] This substance was later confirmed to be identical to Griseofulvin.[4]
The transition of Griseofulvin from agricultural to medical use began in the 1950s, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1959 for treating dermatophyte infections in humans and animals.[1] Its unique mode of action, interfering with the microtubule function to inhibit fungal mitosis, established it as a critical fungistatic agent.[1][5]
Physicochemical and Spectroscopic Properties
Griseofulvin is a white to yellowish-white crystalline powder.[6] It is poorly soluble in water but soluble in organic solvents such as acetone (B3395972), chloroform (B151607), ethanol, and methanol (B129727).[6][7] Its heat stability is a notable feature, allowing for some heat-based pre-treatment steps during extraction.[8] Key physicochemical and spectroscopic data are summarized in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of (+)-Griseofulvin
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClO₆[6][7] |
| Molecular Weight | 352.77 g/mol [6] |
| Melting Point | 220 °C[6] |
| Appearance | White to creamy- or yellowish-white crystalline powder[6] |
| Solubility (Water) | Very slightly soluble (~0.2 g/L at 25 °C)[6] |
| Solubility (Organic) | Soluble in acetone, chloroform, dimethylformamide; sparingly in ethanol, methanol[6] |
| UV λmax (Ethanol) | 286 nm, 291 nm, 325 nm[9][10] |
| Key IR Peaks (cm⁻¹) | Data available, used for identification against standards[6] |
| ¹H NMR Signals | Key signals include those for methoxy (B1213986) groups, aromatic protons, and methyl group[9] |
| Mass Spectrum | [M+H]⁺ at m/z 353.0792[11] |
Biosynthesis of Griseofulvin
The biosynthesis of Griseofulvin is a complex process originating from simple precursors, acetyl-CoA and malonyl-CoA.[1] The pathway involves a series of enzymatic reactions orchestrated by a gene cluster (gsf).
-
Polyketide Synthesis: A non-reducing polyketide synthase (PKS), GsfA, initiates the pathway by catalyzing the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units.[1][12]
-
Benzophenone (B1666685) Formation: The resulting heptaketide backbone undergoes cyclization and aromatization to form a key benzophenone intermediate.[12]
-
Tailoring Reactions: This intermediate undergoes several modifications:
-
O-methylation: Two O-methyltransferases (GsfB and GsfC) methylate phenol (B47542) groups.[1]
-
Chlorination: A halogenase (GsfI) chlorinates the molecule to produce griseophenone (B13407120) B.[1]
-
Spirocyclization: A critical step is the oxidative coupling reaction catalyzed by the cytochrome P450 enzyme GsfF, which forms the characteristic grisan spirocycle.[1][12]
-
Final Modifications: The pathway concludes with an enoyl reduction (GsfE) and a final methylation (GsfD) to yield (+)-Griseofulvin.[1]
-
Experimental Protocols: Production and Isolation
The industrial production of Griseofulvin predominantly relies on submerged fermentation of high-yielding strains of P. griseofulvum.[5][13] Solid-state fermentation (SSF) is also a viable, though less common, alternative.[14]
Fermentation Protocol
a) Microorganism and Inoculum Preparation: A pure, high-yielding strain of Penicillium griseofulvum is grown on agar (B569324) slants.[5] Spores are harvested and transferred to a seed medium in shake flasks to generate a sufficient biomass for inoculating the production fermenter.[5]
b) Fermentation Medium: A modified Czapek-Dox medium is commonly used.[15][16] The composition can be optimized for higher yields.
Table 2: Example Fermentation Media Composition
| Component | Function | Typical Concentration (g/L) |
|---|---|---|
| Sucrose / Glucose | Carbon Source | 30.0[15][17] |
| Sodium Nitrate | Nitrogen Source | 2.0[15][17] |
| Corn Steep Liquor / Peptone | Nitrogen & Growth Factors | Variable[5] |
| Dipotassium Phosphate | Buffering Agent | 1.0[15][17] |
| Magnesium Sulfate | Essential Cations | 0.5[15][17] |
| Potassium Chloride | Essential Ions | 0.5[15][17] |
| Ferrous Sulfate | Trace Metal Source | 0.01[15][17] |
| Choline Chloride (optional) | Precursor | 1.0 (for SSF)[18] |
c) Fermentation Conditions: Submerged fermentation is carried out in large-scale bioreactors.
-
Temperature: 25–28 °C[5]
-
pH: Maintained between 6.0 and 7.0[5]
-
Aeration: Moderate, sterile air supply is required for aerobic growth.[5]
-
Agitation: Sufficient to ensure homogeneity and nutrient distribution.
-
Duration: Typically 5 to 7 days, but can extend depending on the strain and conditions.[5]
Extraction and Purification Protocol
Griseofulvin is primarily located within the fungal mycelium.[8] The recovery process is designed to efficiently extract the compound from the biomass.
a) Step 1: Harvest and Pre-treatment: The fermentation broth is harvested. To improve the separation of mycelium, the entire broth can be heated to 60-80 °C for 10-20 minutes.[8] This step coagulates cellular material, significantly improving filtration rates.[8]
b) Step 2: Filtration: The pre-treated broth is filtered to separate the mycelial cake from the aqueous medium.[5] Industrial-scale operations may use a rotary vacuum filter.[8] The filtrate contains negligible amounts of Griseofulvin and is typically discarded.
c) Step 3: Mycelial Extraction: The mycelial cake is extracted with a suitable organic solvent. Cold acetone is a common choice.[19] Other effective solvents include chloroform and butanol.[5][20] The extraction is typically performed multiple times to ensure complete recovery.
d) Step 4: Concentration and Decolorization: The solvent extracts are pooled and concentrated under vacuum.[5] The resulting crude extract can be treated with agents like calcium hydroxide (B78521) or activated charcoal to remove pigments and other impurities.[19]
e) Step 5: Crystallization and Purification: Griseofulvin is recovered from the concentrated extract by crystallization. This can be induced by adding a non-solvent like water to the acetone solution or by further concentrating the solution and cooling.[8] The crude crystals can be further purified by recrystallization from a solvent such as methanol or by chromatographic methods to yield a pure crystalline powder.[5][20]
Quantitative Data on Production
Griseofulvin yield is highly dependent on the fungal strain, medium composition, and fermentation method. The choice of fermentation substrate and conditions significantly impacts both biomass and metabolite production.
Table 3: Example Griseofulvin Yields in Different Media
| Medium Type | Biomass Yield (g/100mL) | Griseofulvin Yield (mg/100mL) | Reference |
|---|---|---|---|
| Semi-solid Medium | 2.36 | 86 | [13] |
| Minimal Medium | 1.52 | 56 | [13] |
| Potato Dextrose Agar (PDA) | 1.88 | 32 |[13] |
Note: Data from a study using Penicillium fellutanum, demonstrating the impact of media on yield.[13] Yields from industrial processes with optimized P. griseofulvum strains are typically higher and proprietary.
A study on solid-state fermentation using rice bran as a substrate, supplemented with a modified Czapek-Dox medium, achieved yields comparable to submerged fermentation in a much shorter time (9 days vs. 28 days).[14][18]
Conclusion
The discovery of (+)-Griseofulvin from Penicillium griseofulvum marked a significant milestone in antifungal therapy. Its production through submerged fermentation is a well-established biotechnological process, involving careful control of culture conditions followed by a multi-step extraction and purification protocol. Understanding the intricacies of its biosynthesis, the parameters of fermentation, and the efficiency of the downstream processing is critical for optimizing production. This guide provides the foundational technical knowledge and detailed protocols essential for professionals engaged in the research, development, and manufacturing of this important fungal secondary metabolite.
References
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- 2. Griseofulvin - Wikipedia [en.wikipedia.org]
- 3. Oxford, A.E., Raistruck, H. and Simonarat, P. (1939) Studies in the biochemistry of microorganisms, Griseo-fulvin CHOCI, a metabolic product of Penicillium gri- seofulvin dierck. Biochemistry, 33(2), 248-252. - References - Scientific Research Publishing [scirp.org]
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- 11. Frontiers | Spatial and Temporal Profiling of Griseofulvin Production in Xylaria cubensis Using Mass Spectrometry Mapping [frontiersin.org]
- 12. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allresearchjournal.com [allresearchjournal.com]
- 14. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. US3616247A - Production of griseofulvin - Google Patents [patents.google.com]
